2-{[(3-Aminophenyl)methyl](methyl)amino}ethan-1-ol hydrochloride
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Overview
Description
2-{(3-Aminophenyl)methylamino}ethan-1-ol hydrochloride is a chemical compound with significant applications in various fields, including medicinal chemistry and organic synthesis. This compound is characterized by its unique structure, which includes an aminophenyl group, a methylamino group, and an ethan-1-ol moiety, all combined with a hydrochloride salt.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-{(3-Aminophenyl)methylamino}ethan-1-ol hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 3-nitrobenzyl chloride and methylamine.
Reduction: The nitro group is reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Alkylation: The resulting 3-aminobenzylamine is then alkylated with 2-chloroethanol under basic conditions to yield the target compound.
Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and hydroxyl groups.
Reduction: The nitro group in the precursor can be reduced to an amino group.
Substitution: The benzyl position can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas with a palladium catalyst is commonly employed.
Substitution: Nucleophiles like sodium methoxide can be used under basic conditions.
Major Products:
Oxidation: Products may include quinones or other oxidized derivatives.
Reduction: The primary product is the amino derivative.
Substitution: Substituted benzyl derivatives are formed.
Scientific Research Applications
2-{(3-Aminophenyl)methylamino}ethan-1-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of pharmaceutical agents.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-{(3-Aminophenyl)methylamino}ethan-1-ol hydrochloride involves its interaction with specific molecular targets. The aminophenyl group can interact with enzymes or receptors, modulating their activity. The compound may also participate in hydrogen bonding and other non-covalent interactions, influencing its biological effects.
Comparison with Similar Compounds
- 2-{(4-Aminophenyl)methylamino}ethan-1-ol hydrochloride
- 2-{(3-Aminophenyl)methylamino}ethan-1-ol hydrochloride
- 2-{(3-Aminophenyl)methylamino}propan-1-ol hydrochloride
Comparison:
- Structural Differences: The position of the amino group on the phenyl ring or the length of the alkyl chain can vary.
- Unique Properties: 2-{(3-Aminophenyl)methylamino}ethan-1-ol hydrochloride is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C10H17ClN2O |
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Molecular Weight |
216.71 g/mol |
IUPAC Name |
2-[(3-aminophenyl)methyl-methylamino]ethanol;hydrochloride |
InChI |
InChI=1S/C10H16N2O.ClH/c1-12(5-6-13)8-9-3-2-4-10(11)7-9;/h2-4,7,13H,5-6,8,11H2,1H3;1H |
InChI Key |
WGNBVVNADAEKTK-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCO)CC1=CC(=CC=C1)N.Cl |
Origin of Product |
United States |
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